REACTION_SMILES
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[C:33]([O-:34])(=[O:35])[O-:36].[CH3:1][O:2][C:3](=[O:4])[c:5]1[o:6][c:7]2[c:8]([cH:9]1)[cH:10][c:11]([SH:14])[cH:12][cH:13]2.[CH3:39][C:40]#[N:41].[Cl:15][CH2:16][c:17]1[s:18][c:19](-[c:20]2[cH:21][cH:22][c:23]([C:24]([F:25])([F:26])[F:27])[cH:28][cH:29]2)[n:30][c:31]1[CH3:32].[Cs+:37].[Cs+:38]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[o:6][c:7]2[c:8]([cH:9]1)[cH:10][c:11]([OH:34])[cH:12][cH:13]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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COC(=O)c1cc2cc(S)ccc2o1
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
COC(=O)c1cc2cc(S)ccc2o1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc(-c2ccc(C(F)(F)F)cc2)sc1CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc2cc(O)ccc2o1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |